molecular formula C46H92O2 B15185917 Eicosyl hexacosanoate CAS No. 121877-83-6

Eicosyl hexacosanoate

Cat. No.: B15185917
CAS No.: 121877-83-6
M. Wt: 677.2 g/mol
InChI Key: QUULGYZOHAYXQD-UHFFFAOYSA-N
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Description

Eicosyl hexacosanoate is a long-chain ester compound with the molecular formula C46H92O2. It is composed of eicosyl alcohol and hexacosanoic acid. This compound is known for its significant role in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Eicosyl hexacosanoate can be synthesized through the esterification reaction between eicosyl alcohol and hexacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{OH} + \text{C}_2\text{H}_5\text{COOH} \rightarrow \text{C}_2\text{H}_5\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure and high-temperature conditions to increase the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Eicosyl hexacosanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield eicosyl alcohol and hexacosanoic acid.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves using a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of esters.

Major Products Formed

    Hydrolysis: Eicosyl alcohol and hexacosanoic acid.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Eicosyl alcohol.

Scientific Research Applications

Eicosyl hexacosanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.

    Medicine: Research explores its potential as a component in drug delivery systems due to its biocompatibility.

    Industry: It is used in the production of lubricants, surfactants, and cosmetics due to its long-chain structure and stability.

Mechanism of Action

The mechanism of action of eicosyl hexacosanoate involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing eicosyl alcohol and hexacosanoic acid, which can then participate in various metabolic pathways. The compound’s long-chain structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Hexacosanoic acid:

    Eicosyl alcohol:

Uniqueness

Eicosyl hexacosanoate is unique due to its combination of a long-chain alcohol and a long-chain fatty acid, resulting in a compound with distinct physical and chemical properties. Its stability and biocompatibility make it valuable in various applications, distinguishing it from other long-chain esters.

Properties

CAS No.

121877-83-6

Molecular Formula

C46H92O2

Molecular Weight

677.2 g/mol

IUPAC Name

icosyl hexacosanoate

InChI

InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-30-32-34-36-38-40-42-44-46(47)48-45-43-41-39-37-35-33-31-29-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3

InChI Key

QUULGYZOHAYXQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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